molecular formula C14H16N8 B2882770 N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine CAS No. 2201249-59-2

N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

Cat. No. B2882770
CAS RN: 2201249-59-2
M. Wt: 296.338
InChI Key: SLZQXEOLYVBWTK-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C14H16N8 and its molecular weight is 296.338. The purity is usually 95%.
BenchChem offers high-quality N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

Triazoles: are well-known for their antifungal properties. This compound, with its triazole ring, could be explored for its efficacy against fungal pathogens. It could potentially serve as a lead compound for the development of new antifungal medications, particularly against strains resistant to current treatments .

Anticancer Research

The structural complexity of this compound suggests it may interact with various biological targets, which could include those relevant to cancer pathways. Research could focus on its ability to inhibit cancer cell growth or angiogenesis, contributing to the development of novel oncology therapeutics .

Antiviral Activity

Given the triazole’s history in antiviral drugs, this compound could be investigated for its potential to inhibit viral replication. Studies could assess its effectiveness against a range of viruses, possibly offering a new avenue for treating viral infections .

Antibacterial Potential

The compound’s ability to bind with enzymes and receptors in biological systems suggests it could be effective against bacteria, including multidrug-resistant strains. Research could aim to determine its spectrum of activity and mechanism of action as an antibacterial agent .

Antidepressant and Anxiolytic Effects

Compounds containing triazole have been used in antidepressant and anxiolytic drugs. This compound could be studied for its potential effects on neurotransmitter systems, possibly leading to new treatments for mood disorders .

Antiepileptic Properties

The triazole moiety is present in some antiepileptic drugs. This compound could be researched for its ability to modulate neuronal excitability or synaptic transmission, contributing to epilepsy treatment options .

Anti-inflammatory and Analgesic Uses

Research could explore the compound’s impact on inflammatory pathways and its potential as an analgesic. This could involve studying its effects on cytokine production or its interaction with pain receptors .

Antidiabetic Applications

Some triazole derivatives have shown antidiabetic activity. This compound could be investigated for its potential to influence insulin sensitivity or glucose metabolism, which could be beneficial in managing diabetes .

properties

IUPAC Name

N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8/c1-10-5-15-14(16-6-10)20(2)11-7-21(8-11)13-4-3-12-18-17-9-22(12)19-13/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZQXEOLYVBWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

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